Benzoyl chloride, 3-bromo-2,6-dimethoxy-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

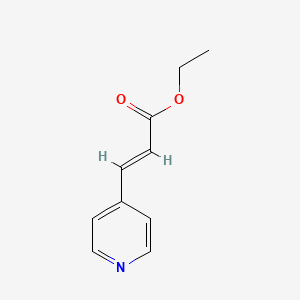

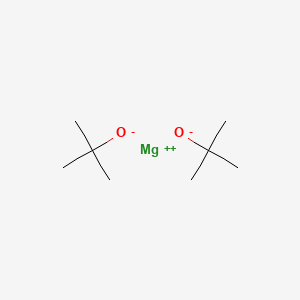

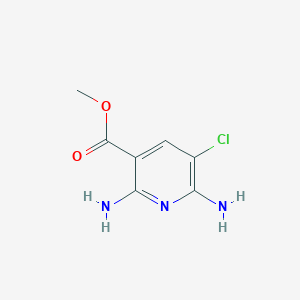

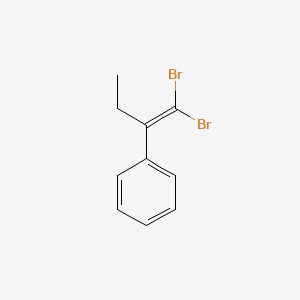

“Benzoyl chloride, 3-bromo-2,6-dimethoxy-” is a chemical compound with the molecular formula C9H8BrClO3. It is not intended for human or veterinary use, but for research purposes. It is similar to “2,6-Dimethoxybenzoyl Chloride”, which is a white to beige crystalline powder or chunks .

Synthesis Analysis

The synthesis of similar compounds involves a series of reactions starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products are purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of “Benzoyl chloride, 3-bromo-2,6-dimethoxy-” is represented by the formula C9H8BrClO3. This indicates that it contains 9 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 3 oxygen atoms.Chemical Reactions Analysis

The chemical reactions involving similar compounds like “2,6-Dimethoxybenzoyl Chloride” are often associated with electrophilic aromatic substitution reactions . These reactions involve an attack by an aromatic ring on a carbocation .Physical And Chemical Properties Analysis

“Benzoyl chloride, 3-bromo-2,6-dimethoxy-” has a molecular weight of 279.51 g/mol. Similar compounds like “2,6-Dimethoxybenzoyl Chloride” have an average mass of 200.619 Da and a monoisotopic mass of 200.024017 Da .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Benzoyl chloride derivatives are used in synthesizing various chemical compounds. For instance, 1-(Benzoyloxy) derivatives of halopropanones were prepared using benzoyl chloride, showing the versatility of this compound in organic synthesis (Pero, Babiarz-Tracy, & Fondy, 1977).

The influence of tertiary amines on the hydrolysis kinetics of benzoyl chloride in water-dioxane solutions was studied, highlighting the compound's reactivity in different environments (Ohammad et al., 2014).

Application in Corrosion Inhibition

- Spirocyclopropane derivatives, including benzoyl derivatives, have been studied for their inhibition properties for mild steel corrosion, demonstrating the potential industrial applications of such compounds (Chafiq et al., 2020).

Synthetic Applications

The Friedel–Crafts reaction between certain benzoyl chlorides and benzene has been explored to yield various benzophenones, showing the applicability in synthetic organic chemistry (Fletcher & Marlow, 1970).

In polymer chemistry, benzoyl chloride derivatives have been utilized in the synthesis of hyperbranched polyesters, indicating their use in advanced material science (Wooley, Hawker, Lee, & Fréchet, 1994).

Molecular Structure Studies

- The molecular conformation and intermolecular interactions of various 1-benzoyl-3-(halogenophenyl)thioureas have been studied, showcasing the importance of benzoyl chloride derivatives in understanding molecular structures (Rosiak, Okuniewski, & Chojnacki, 2021).

Safety And Hazards

When handling similar compounds, it is recommended to wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, and eye/face protection. Use only outdoors or in a well-ventilated area. Do not breathe dust, fume, gas, mist, vapors, or spray .

Relevant Papers Relevant papers include research on the synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides . Another paper discusses the structure of pyoluteorin . These papers provide valuable insights into the properties and potential applications of “Benzoyl chloride, 3-bromo-2,6-dimethoxy-” and similar compounds.

Eigenschaften

IUPAC Name |

3-bromo-2,6-dimethoxybenzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO3/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIRKTGXHJSREC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)OC)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440854 |

Source

|

| Record name | Benzoyl chloride, 3-bromo-2,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoyl chloride, 3-bromo-2,6-dimethoxy- | |

CAS RN |

84225-91-2 |

Source

|

| Record name | Benzoyl chloride, 3-bromo-2,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[indene-1,4'-piperidine]](/img/structure/B1354460.png)

![Bicyclo[1.1.1]pentan-2-amine](/img/structure/B1354465.png)